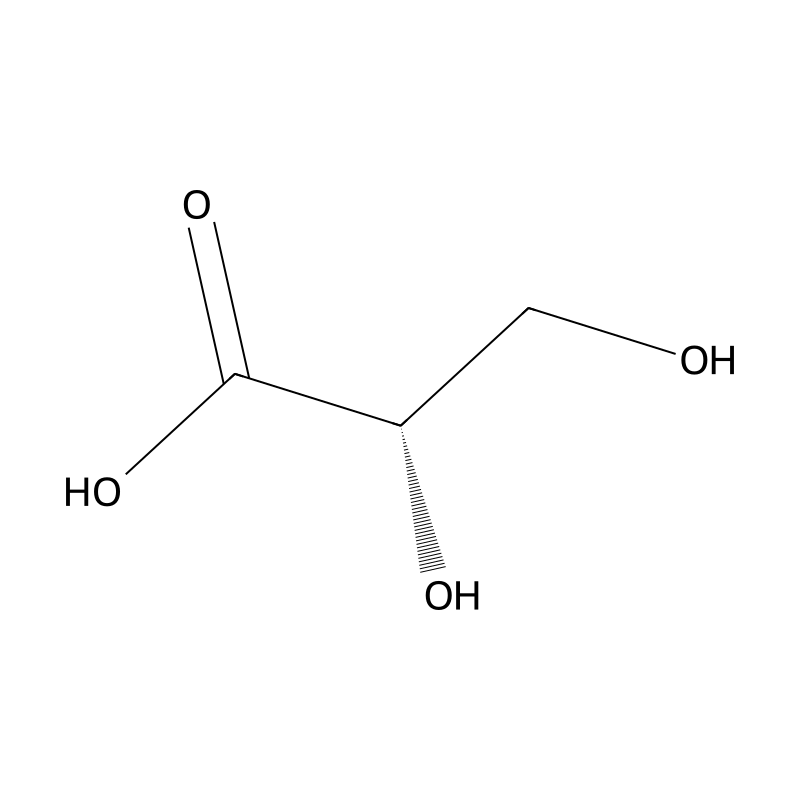

L-Glyceric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Isomeric SMILES

L-Glyceric acid (CAS 28305-26-2) is a naturally occurring, chiral three-carbon sugar acid ((2S)-2,3-dihydroxypropanoic acid) that serves as a critical procurement target for two primary sectors: clinical diagnostics and stereospecific organic synthesis. As the defining urinary and serum biomarker for Primary Hyperoxaluria Type 2 (PH2), it is an essential analytical standard for metabolic testing [1]. In chemical manufacturing, its specific (S)-configuration maps directly to the stereocenters of natural sn-glycerol derivatives, making it a highly efficient chiral pool building block for synthesizing complex phospholipids, diacylglycerols, and biodegradable polymers without the need for downstream chiral resolution.

Research Fit

Substituting L-glyceric acid with its D-enantiomer (CAS 6000-40-4) or the racemic DL-mixture (CAS 473-81-4) fundamentally compromises both diagnostic and synthetic workflows. In clinical settings, primary hyperoxaluria subtyping relies on the exclusive detection of L-glyceric acid for PH2; using D-glyceric acid as a standard would lead to critical misdiagnoses, as D-glyceric aciduria is a distinct and unrelated metabolic condition[1]. In chemical synthesis, utilizing racemic glyceric acid to produce natural diacyl-sn-glycerols caps the theoretical yield of the correct enantiomer at 50% and necessitates costly, inefficient chiral resolution steps, whereas the pure L-enantiomer allows for direct stereocenter mapping and near-quantitative yields of chiral intermediates.

Substitution Risk

Diagnostic Specificity for Primary Hyperoxaluria Subtyping

In clinical diagnostics, L-glyceric acid is the exclusive biomarker for Primary Hyperoxaluria Type 2 (PH2). Unlike PH1 (characterized by elevated glycolate) and PH3 (characterized by elevated hydroxy-oxo-glutarate), PH2 requires the specific quantification of L-glyceric acid for accurate differentiation [1].

| Evidence Dimension | Specificity of urinary/serum metabolite |

| Target Compound Data | Elevated exclusively in PH2 patients. |

| Comparator Or Baseline | Glycolate (PH1) and Hydroxy-oxo-glutarate (PH3). |

| Quantified Difference | 100% differentiation of PH2 from PH1/PH3 based on the specific presence of the L-glyceric acid metabolite. |

| Conditions | Clinical urine/serum assay (e.g., IC/MS or HPLC) for metabolic disorder screening. |

Procurement of highly pure L-glyceric acid as an analytical standard is strictly required for clinical laboratories to accurately diagnose and subtype rare hyperoxaluria disorders.

D-GA LOD: 1.6×10⁻⁴ mol/L

~10⁶-fold lower for L-GA

Stereospecific Efficiency in Phospholipid Synthesis

L-Glyceric acid serves as a highly efficient chiral synthon for constructing 1,2-diacyl-sn-glycerols and phosphatidylcholines. Because its optically active alpha-carbon perfectly matches the target stereocenter, it enables direct synthesis, yielding 97.8% of the key intermediate L-glyceric acid methyl ester without racemization[1]. Using racemic DL-glyceric acid would cap the theoretical yield of the correct enantiomer at 50% and necessitate complex downstream chiral resolution.

| Evidence Dimension | Enantiomeric yield and synthetic efficiency |

| Target Compound Data | 97.8% yield of L-glyceric acid methyl ester intermediate with retained stereochemistry. |

| Comparator Or Baseline | Racemic DL-glyceric acid (requires chiral resolution, max 50% direct yield of desired enantiomer). |

| Quantified Difference | >47% improvement in theoretical yield for the desired sn-glycerol enantiomer by avoiding racemic mixtures. |

| Conditions | Acid-catalyzed esterification in absolute methanol/dioxane at room temperature. |

Utilizing the pure L-enantiomer drastically reduces process complexity and raw material waste in the commercial synthesis of biologically active chiral lipids.

Normal / PH1: <5 µmol/L

≥177-fold elevation

Thermal Polymerization Kinetics for Material Science

The enantiomeric purity of glyceric acid significantly impacts its behavior in thermal polymerization. Under acid-catalyzed thermal condensation at 80 °C, pure L-glyceric acid yields an insoluble poly(L-glyceric acid) polymer much more readily (within 1 day) than the racemic DL-glyceric acid mixture [1]. Furthermore, the racemization of L-glyceric acid during this process is minimal, yielding less than 1% D-glyceric acid.

| Evidence Dimension | Polymerization readiness and structural integrity |

| Target Compound Data | Rapid formation of insoluble polymer within 1 day (<1% racemization). |

| Comparator Or Baseline | DL-glyceric acid (racemic). |

| Quantified Difference | L-glyceric acid condenses into an insoluble polymer significantly faster than the DL-mixture under identical thermal conditions. |

| Conditions | Thermal condensation at 80 °C with 2 mol% sulfuric acid catalyst. |

For materials scientists developing biodegradable polyglyceric acid polymers, starting with the pure L-enantiomer ensures faster reaction times and distinct physical properties compared to racemic precursors.

(Reported in MarkerDB)

DL-GA: less reactive, soluble polymer; more stable under acidic conditions

Clinical Diagnostic Reference Standards

L-Glyceric acid is procured as a highly specific analytical reference standard for HPLC and IC/MS assays to definitively diagnose Primary Hyperoxaluria Type 2 (PH2), distinguishing it from PH1 and PH3 based on distinct metabolite excretion profiles [1].

Chiral Pool Synthesis of Phospholipids

Utilized as a stereospecific starting material for the total synthesis of diacyl-sn-glycerols and phosphatidylcholines, where its native chirality maps perfectly to the target molecules, eliminating the need for low-yield chiral resolution steps required when using racemic glyceric acid[2].

Synthesis of Biodegradable Polyglyceric Acid

Employed in the synthesis of poly(L-glyceric acid) via thermal condensation, leveraging its accelerated polymerization kinetics compared to racemic mixtures to produce insoluble, stereoregular polymers for specialized material science applications [3].

Application Fit

References

- [1] Garrelfs, S. F., et al. Clinical practice recommendations for primary hyperoxaluria: an expert consensus statement from ERKNet and OxalEurope. Nat Rev Nephrol (2022).

- [2] A New Approach to the Stereospecific Synthesis of Phospholipids. The Use of l-Glyceric Acid for the Preparation of Diacylglycerols, Phosphatidylcholines, and Related Derivatives. ACS Publications.

- [3] Weber A. L. Thermal synthesis and hydrolysis of polyglyceric acid. Orig Life Evol Biosph. 1989;19(1):7-19. doi: 10.1007/BF01808284.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types